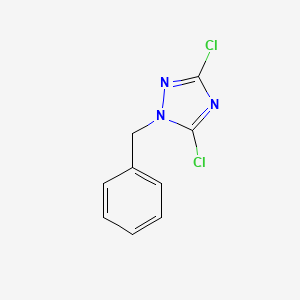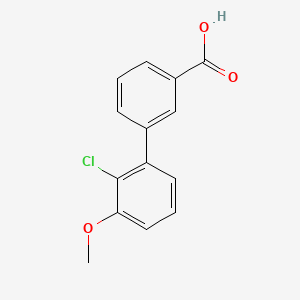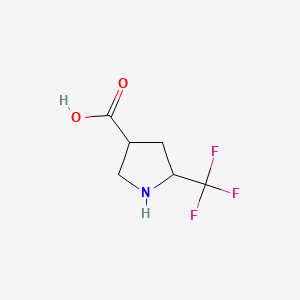
5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” is a chemical compound that is part of the trifluoromethylpyridines group . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used widely in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid”, is a significant area of research in the agrochemical and pharmaceutical industries . The synthesis often involves the use of a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” are complex and can involve various steps . For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of compounds related to 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been investigated, highlighting the formation of water-bridged hydrogen-bonding networks. Such studies contribute to our understanding of the molecular arrangements and interactions in crystalline materials, which can be critical for designing new drugs and materials with specific properties. For instance, the analysis of 5-(trifluoromethyl)picolinic acid monohydrate reveals a centrosymmetric dimer through water-bridged hydrogen bonding, further forming a two-dimensional sheet via intermolecular interactions (Ye & Tanski, 2020).
Synthesis of Polycyclic Systems
Sulfonamides, when used as terminators of cationic cyclisations, demonstrate the efficiency of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives in forming complex polycyclic systems. Such chemical reactions are essential for synthesizing new organic compounds that could have applications in medicinal chemistry and material science. The research shows the potential of these compounds in efficiently forming pyrrolidines and polycyclic systems, indicating their versatility in organic synthesis (Haskins & Knight, 2002).
Medicinal Chemistry Applications
The synthesis and structural analysis of novel compounds containing the 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid moiety have been explored for potential medicinal applications. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were studied, offering insights into their molecular behavior, which could be beneficial in designing drugs with specific actions based on their molecular interactions (Devi, Bishnoi, & Fatma, 2020).
Coordination Chemistry
Research into the coordination chemistry of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives has led to the development of novel coordination compounds. These compounds can serve as models for understanding the behavior of metal complexes in various environments, which is crucial for applications ranging from catalysis to materials science. A study on zinc(II) coordination polymers constructed by a related aromatic carboxylate ligand demonstrates the potential of these compounds in creating new materials with desirable properties (Hong, 2012).
Zukünftige Richtungen
The future directions for “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their synthesis and applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFNEKKRPLEBFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230759 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1251923-72-4 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)
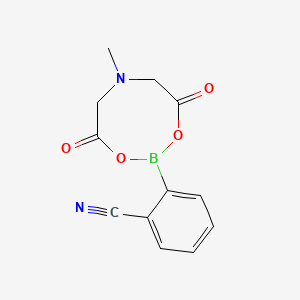
![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)
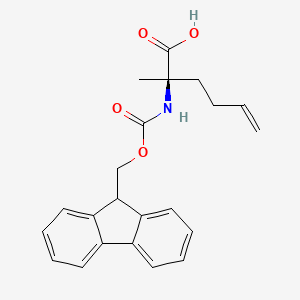
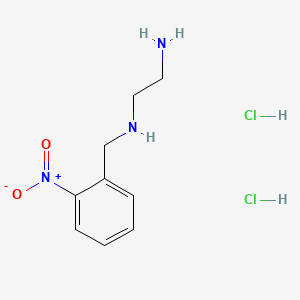
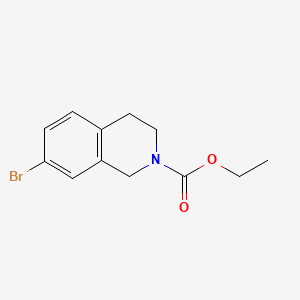
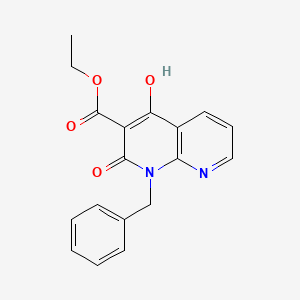
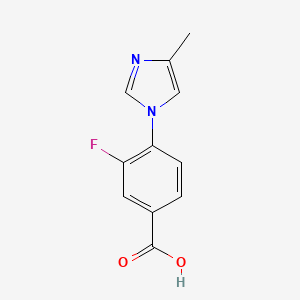
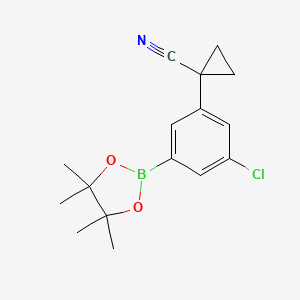
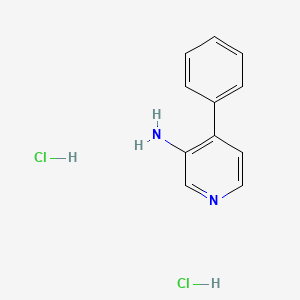
![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
